![molecular formula C20H12F2N2O4 B6549295 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1040637-24-8](/img/structure/B6549295.png)
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Description
The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . It is part of a series of novel coumarin-3-carboxamide derivatives that were designed and synthesized to evaluate their biological activities . These compounds have shown potential to inhibit the growth of cancer cells .
Synthesis Analysis
The synthesis of these coumarin-3-carboxamide derivatives, including “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide”, involves a series of chemical reactions . The synthesized analogues were then evaluated for their ability to inhibit pancreatic lipase (PL) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a coumarin-3-carboxamide moiety . The molecular docking study of the synthesized compounds revealed the binding to the active site of the CK2 enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The -CH proton attached at the fourth position of the coumarin ring resonated in the range of 8.62–9.18 δ ppm .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular weight and structure . For example, the yield of the compound “N-(3,4-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide” was 77%, and it was described as white with a melting point of 193 - 195 °C .Mechanism of Action
Mode of Action
It’s known that the compound has been synthesized and characterized for its in vitro inhibitory ability .
Biochemical Pathways
Given the compound’s potential inhibitory activity, it may influence a variety of biochemical pathways, particularly those involving enzymatic reactions .
Result of Action
Given its potential inhibitory activity, it may induce changes in cellular processes, potentially leading to altered cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F2493-1404. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence f2493-1404 are currently unknown .
Future Directions
properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O4/c21-12-5-6-14(16(22)8-12)18-9-13(24-28-18)10-23-19(25)15-7-11-3-1-2-4-17(11)27-20(15)26/h1-9H,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKUZRXYMYCMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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